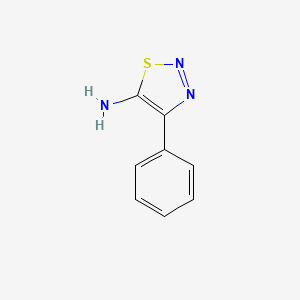

4-Phenyl-1,2,3-thiadiazol-5-amine

Overview

Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

Thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .Chemical Reactions Analysis

Substitutions at 4th position of imidazole moiety of 5-(1-methyl-5-nitro-1H-2-imidazolyl)-1,3,4-thiadiazol-2-amine (megazol) with electron-donating or withdrawing substituents was found to reduce the trypanocidal activity .Physical and Chemical Properties Analysis

Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound was 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (94) with an IC 50 value of 9.35 μ m against L. major promastigotes .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Heterocyclic Azo Dyes : 4-Phenyl-1,2,3-thiadiazol-5-amine has been utilized in the synthesis of heterocyclic azo dyes, which are characterized for their biological activity. These dyes were synthesized by diazotization followed by coupling with various compounds (Kumar et al., 2013).

Anticancer Applications

- Anticancer Activity of Schiff Bases : Schiff bases containing 1,3,4-thiadiazole derivatives have been synthesized and demonstrated significant anticancer activity in vivo, particularly compounds 2d & 4d showing potent effects (Naskar et al., 2015).

- Novel Anticancer Agents : A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have shown significant in vitro antitumor activities against breast cancer cell lines, with certain derivatives exhibiting higher inhibitory activities than cisplatin control (Sekhar et al., 2019).

Antifungal Applications

- Antifungal Agents : Some 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their antifungal activity, showing promising results comparable to the reference drug Flukanazole (Singh & Rana, 2011).

Synthesis and Spectral Studies

- Synthesis of Metal Complexes : Novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, highlighting the potential for diverse chemical applications (Al-Amiery et al., 2009).

DNA Interactions

- DNA Binding Affinity : 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines have shown significant DNA binding affinity, indicating potential in biochemical and medical research (Shivakumara & Krishna, 2020).

Crystal and Structural Analysis

- Crystal Structure Analysis : The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine has been determined, providing insights into its molecular geometry and intermolecular interactions (Chumakov et al., 2011).

Antimicrobial and Antidiabetic Applications

- Antimicrobial and Antidiabetic Agents : A series of thiadiazole derivatives have been synthesized and screened for antimicrobial, antifungal, and antidiabetic activities. They have shown promising results in inhibiting α-glucosidase and α-amylase, indicating potential as antidiabetic agents (Gummidi et al., 2021).

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include 4-phenyl-1,2,3-thiadiazol-5-amine, have been found to inhibit the focal adhesion kinase (fak) by targeting the atp-binding pocket .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The essential features of this compound, which contribute to its activity, include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain . It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Biochemical Pathways

This compound affects various biochemical pathways. The compound’s interaction with its targets leads to changes in these pathways and their downstream effects. For instance, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Pharmacokinetics

It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, one of the synthesized derivatives of 1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .

Future Directions

Properties

IUPAC Name |

4-phenylthiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHYLVGCMWSAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372631 | |

| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78301-72-1 | |

| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-[1,2,3]thiadiazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

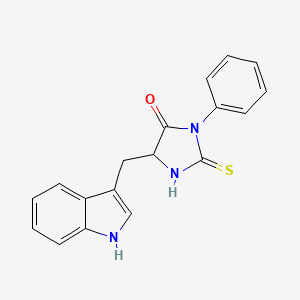

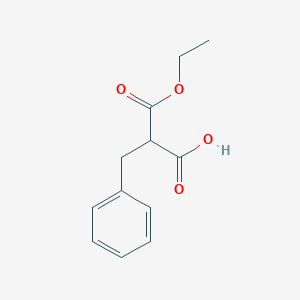

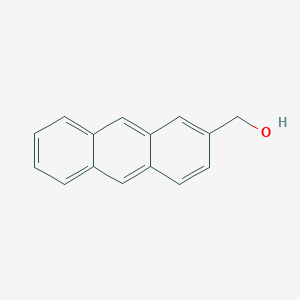

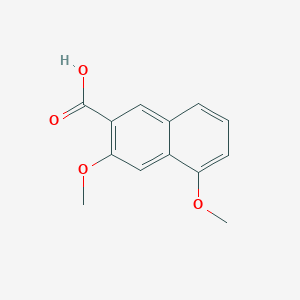

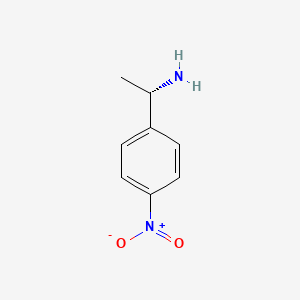

Retrosynthesis Analysis

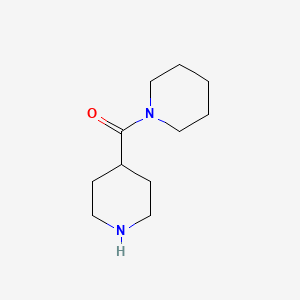

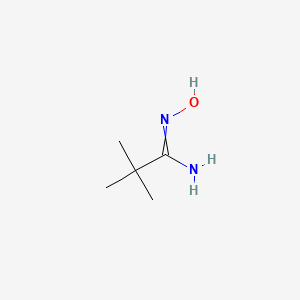

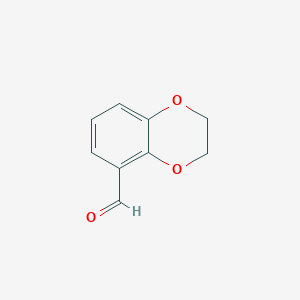

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)